Buadatp

Description

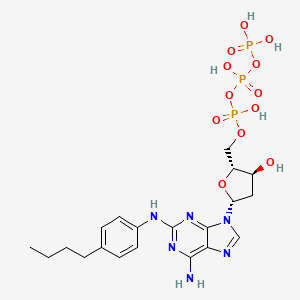

BuAdATP (2-(p-n-butylanilino)-2'-deoxyadenosine-5'-triphosphate), often abbreviated as "this compound" in some literature, is a nucleotide analog inhibitor of DNA polymerases. It is characterized by a butylanilino modification at the 2-position of the adenine base, which confers specificity and potency against B-family DNA polymerases, including eukaryotic alpha-polymerases and bacteriophage T4 DNA polymerase . This compound acts as a competitive inhibitor by mimicking natural dATP, but it also exhibits unique mechanisms of action under specific experimental conditions, such as incorporation into DNA primers to form tightly bound enzyme-substrate complexes .

Properties

IUPAC Name |

[[(2R,3S,5R)-5-[6-amino-2-(4-butylanilino)purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N6O12P3/c1-2-3-4-12-5-7-13(8-6-12)23-20-24-18(21)17-19(25-20)26(11-22-17)16-9-14(27)15(36-16)10-35-40(31,32)38-41(33,34)37-39(28,29)30/h5-8,11,14-16,27H,2-4,9-10H2,1H3,(H,31,32)(H,33,34)(H2,28,29,30)(H3,21,23,24,25)/t14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXMJCWSNNGOFC-ARFHVFGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912757 | |

| Record name | N~2~-(4-Butylphenyl)-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99304-84-4 | |

| Record name | 4-n-Butylanilino datp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099304844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(4-Butylphenyl)-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

BuAdATP belongs to a class of nucleotide analogs designed to inhibit DNA replication. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analog: BuPdGTP

- Structure: N2-(p-n-butylphenyl)-2'-deoxyguanosine-5'-triphosphate.

- Target : Competes with dGTP for binding to DNA polymerases.

- Inhibition Mechanism: In the presence of dGTP: Competitive inhibition with Ki = 0.82 µM .

- Key Difference : Unlike this compound, BuPdGTP is a substrate for T4 DNA polymerase, leading to irreversible inhibition upon incorporation into DNA .

Functional Analog: Aphidicolin

- Structure : Tetracyclic diterpene blocking the dNTP-binding site.

- Target : Broad-spectrum inhibitor of eukaryotic alpha-, delta-, and epsilon-polymerases.

- Potency : Inhibits human DNA polymerase α with IC50 ~0.1 µM, but ineffective against T4 DNA polymerase .

- Key Difference: Aphidicolin’s non-nucleotide structure allows reversible inhibition without primer incorporation, contrasting with this compound’s dual mechanisms .

Pyrophosphate Analogs (e.g., Foscarnet)

- Structure: Non-nucleotide pyrophosphate mimics.

- Target : Binds to the pyrophosphate-binding site of DNA polymerases.

- Potency : Inhibits viral polymerases (e.g., HIV reverse transcriptase) at µM ranges but shows weak activity against T4 polymerase .

- Key Difference : Pyrophosphate analogs lack substrate activity, making their inhibition purely competitive and less potent in primer-extension assays compared to this compound .

Comparative Data Table

| Compound | Target Polymerase | Competitive Ki (µM) | Non-competitive Ki (µM) | Substrate Activity | Primary Mechanism |

|---|---|---|---|---|---|

| This compound | T4, Eukaryotic α | 0.54 (vs. dATP) | 0.0016 | No | Competitive inhibition; primer trapping |

| BuPdGTP | T4, Eukaryotic α | 0.82 (vs. dGTP) | 0.001 | Yes | Substrate incorporation |

| Aphidicolin | Eukaryotic α, δ, ε | 0.1–1.0 | N/A | No | Reversible competitive inhibition |

| Foscarnet | Viral polymerases | 1–10 | N/A | No | Pyrophosphate mimicry |

Research Findings and Implications

Mechanistic Flexibility : this compound’s ability to switch between competitive inhibition and primer-dependent suppression (Ki reduced 300-fold in truncated assays) makes it uniquely versatile for studying polymerase kinetics .

Evolutionary Insights : Sensitivity of prokaryotic enzymes (e.g., T4) to this compound suggests conserved structural motifs with eukaryotic polymerases, supporting evolutionary linkages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.